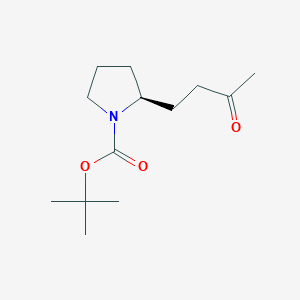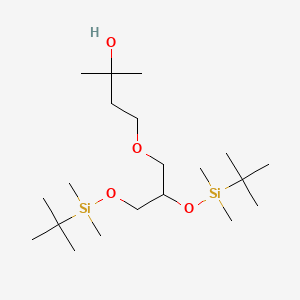
4-(2,3-Bis(tert-butyldimethylsilyloxy)propoxy)-2-methylbutan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Bis(tert-butyldimethylsilyloxy)propoxy)-2-methylbutan-2-OL: is a complex organic compound characterized by the presence of multiple tert-butyldimethylsilyloxy groups. These groups are known for their ability to protect hydroxyl functionalities during chemical reactions, making the compound valuable in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Bis(tert-butyldimethylsilyloxy)propoxy)-2-methylbutan-2-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The tert-butyldimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like trimethylsilyl chloride or tert-butyldimethylsilyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of silyl ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a protecting group for hydroxyl functionalities in complex organic syntheses. It is particularly valuable in the synthesis of natural products and pharmaceuticals .
Biology and Medicine: In biological research, the compound is used to modify biomolecules, enhancing their stability and facilitating their study in various assays.
Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and advanced materials, leveraging its protective properties to ensure high yields and purity .
Wirkmechanismus
The mechanism of action of 4-(2,3-Bis(tert-butyldimethylsilyloxy)propoxy)-2-methylbutan-2-OL primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyloxy groups form stable silyl ethers, preventing unwanted reactions at the hydroxyl sites. This protection is crucial in multi-step syntheses, where selective reactivity is required .
Vergleich Mit ähnlichen Verbindungen
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness: 4-(2,3-Bis(tert-butyldimethylsilyloxy)propoxy)-2-methylbutan-2-OL stands out due to its dual tert-butyldimethylsilyloxy groups, providing enhanced protection and stability compared to similar compounds. This makes it particularly useful in complex synthetic routes where multiple hydroxyl groups need to be protected simultaneously .
Eigenschaften
Molekularformel |
C20H46O4Si2 |
|---|---|
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
4-[2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propoxy]-2-methylbutan-2-ol |
InChI |
InChI=1S/C20H46O4Si2/c1-18(2,3)25(9,10)23-16-17(15-22-14-13-20(7,8)21)24-26(11,12)19(4,5)6/h17,21H,13-16H2,1-12H3 |
InChI-Schlüssel |
WGULRMSCUZHTAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(COCCC(C)(C)O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
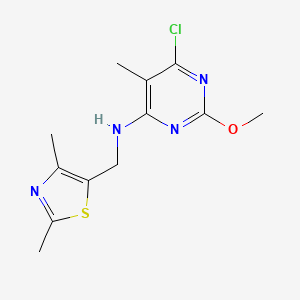
![6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)-4H-benzo[1,4]thiazin-3-one](/img/structure/B13934867.png)
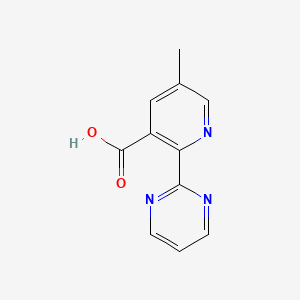
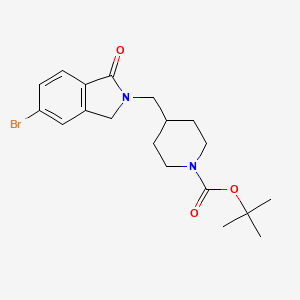
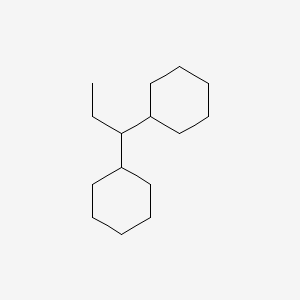
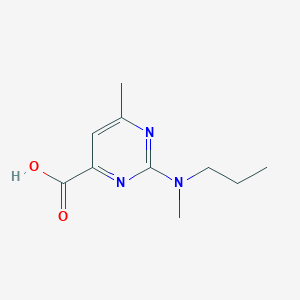
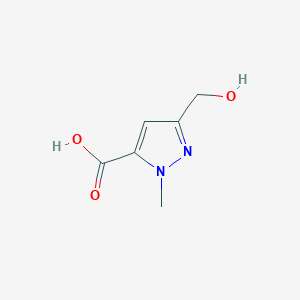
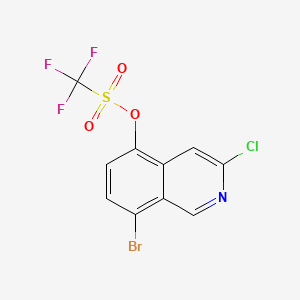
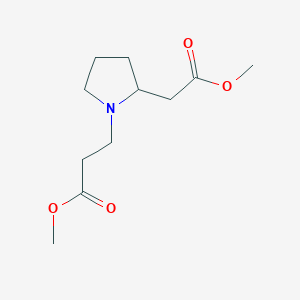
![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)
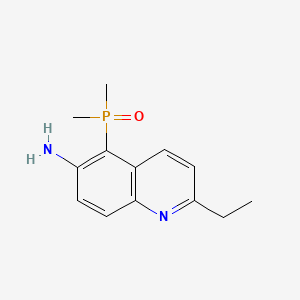
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
